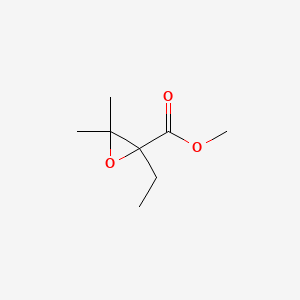

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate

Description

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an oxirane (epoxide) derivative featuring a methyl ester group at position 2 and ethyl/methyl substituents on the three-membered epoxide ring. Its structure combines steric bulk from the 3,3-dimethyl groups with moderate electron-donating effects from the ethyl group, influencing its reactivity and physical properties. This ester-functionalized epoxide is likely utilized in organic synthesis, pharmaceuticals, or as a specialty solvent .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-5-8(6(9)10-4)7(2,3)11-8/h5H2,1-4H3 |

InChI Key |

ACQRELWZMREZET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the epoxidation of appropriately substituted alkenes or carboxylic acid derivatives. The key challenge is the selective formation of the oxirane ring with the desired 2-ethyl and 3,3-dimethyl substitution pattern while preserving the ester functionality.

Epoxidation of α,β-Unsaturated Esters or Alkenes: The most common route involves epoxidation of α,β-unsaturated esters bearing the correct substitution pattern. Peracids such as meta-chloroperbenzoic acid or catalytic systems using hydrogen peroxide with transition metal catalysts are employed to introduce the oxirane ring selectively.

Nucleophilic Substitution on Pre-formed Oxiranes: Another approach includes nucleophilic substitution reactions on pre-formed oxirane intermediates, where alkylation with ethyl iodide or similar electrophiles under basic conditions introduces the ethyl substituent at the 2-position.

Ring Expansion and Ring Closure Techniques: Advanced methods involve ring expansion from cyclopropane derivatives or ring closure of halohydrins under basic conditions to form the oxirane ring with controlled stereochemistry.

Detailed Synthetic Route Example

A representative synthetic route for this compound is as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting alkene or α,β-unsaturated ester | Selection of precursor with 3,3-dimethyl substitution | Provides substrate for epoxidation |

| 2 | Peracid (e.g., meta-chloroperbenzoic acid) or catalytic oxidant | Epoxidation under controlled temperature (0–25°C) in inert solvent (dichloromethane) | Formation of oxirane ring with retention of ester group |

| 3 | Alkylation with ethyl iodide and strong base (e.g., sodium hydride) | Introduction of ethyl group at 2-position under anhydrous, low-temperature conditions | This compound obtained |

| 4 | Purification via chromatography or crystallization | Isolation of pure compound | High purity product suitable for research |

This route ensures high regio- and stereoselectivity, minimizing side reactions such as ring-opening or over-oxidation.

Industrial and Continuous Flow Methods

In industrial contexts, continuous flow reactors are increasingly used to optimize the synthesis of epoxides like this compound. These systems allow:

- Precise control of reaction parameters (temperature, stoichiometry, residence time)

- Enhanced safety handling of reactive oxidants

- Improved yield and purity through rapid mixing and heat transfer

This approach is particularly valuable for scaling up while maintaining product consistency.

Analytical Data Supporting Preparation

Spectroscopic Confirmation

The structure and purity of this compound are commonly confirmed by:

| Technique | Characteristic Data | Interpretation |

|---|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Signals at δ 3.0–4.0 ppm (oxirane ring protons), δ 1.2–1.4 ppm (ethyl group methyl protons), singlets for methyl substituents | Confirms oxirane ring and substituent environment |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Quaternary carbons at oxirane junctions, ester carbonyl carbon at ~170–175 ppm | Confirms carbon skeleton and ester group |

| Infrared Spectroscopy (IR) | Ester carbonyl stretch near 1740 cm−1, epoxide C–O stretch near 1250 cm−1 | Functional group verification |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 158.19 (M+), fragmentation consistent with oxirane and ester moieties | Molecular weight and fragmentation pattern confirmation |

Crystallographic Data

X-ray crystallography, when applicable, provides definitive structural confirmation, resolving stereochemistry and substituent orientation. Crystallization challenges due to low melting point and moisture sensitivity are addressed by slow evaporation in non-polar solvents at low temperature.

Comparative Table of Preparation Parameters

| Parameter | Description | Optimal Conditions | Notes |

|---|---|---|---|

| Starting Material | α,β-Unsaturated esters or substituted alkenes | High purity, 3,3-dimethyl substitution | Ensures correct substitution pattern |

| Oxidizing Agent | Peracids (e.g., m-CPBA), H2O2 with catalysts | Controlled addition, 0–25°C | Prevents over-oxidation and side reactions |

| Solvent | Dichloromethane, toluene | Anhydrous, inert atmosphere | Solvent polarity affects epoxidation rate |

| Temperature | 0–25°C for epoxidation; low temp for alkylation | Maintains selectivity and yield | High temp may cause ring-opening |

| Base for Alkylation | Sodium hydride or similar strong base | Anhydrous, low temperature | Prevents side reactions |

| Purification | Chromatography, recrystallization | Use of non-polar solvents | Achieves high purity |

Summary of Research Findings and Notes

The epoxidation step is critical for selective oxirane ring formation; peracid oxidants are preferred for mild conditions and high selectivity.

Alkylation to introduce the ethyl group requires strong bases and anhydrous conditions to avoid hydrolysis or ring-opening.

Continuous flow synthesis enhances reproducibility and safety, especially for scale-up.

Analytical techniques including NMR, IR, MS, and X-ray crystallography are essential to confirm the structure and purity of the final product.

The compound's strained oxirane ring and ester group make it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring and ester functional group. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares substituents, molecular weights, and key properties of Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate with similar oxirane carboxylates:

Key Observations:

- Steric Effects : Bulkier substituents (e.g., cyclopentyl in , isopropyl in ) reduce reaction rates in nucleophilic ring-opening due to steric hindrance. The target compound’s 3,3-dimethyl groups provide moderate steric shielding.

- Electronic Effects: Chlorine or dichlorophenyl substituents () increase electrophilicity, making epoxides more reactive toward nucleophiles.

- Aromatic vs. Aliphatic Substituents : Phenyl-containing analogs () exhibit π-π interactions useful in pharmaceuticals, while aliphatic derivatives () are more common in industrial solvents.

Physical Properties and Solubility

- Molecular Weight : The target compound (~156.18 g/mol) is lighter than phenyl- or cyclohexyl-substituted analogs (e.g., 212.29 g/mol in ), suggesting higher volatility.

- Solubility : Aliphatic esters (e.g., Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate, ) are less polar and more lipid-soluble than chlorinated or aromatic analogs.

- Boiling/Melting Points : Data gaps exist for the target compound, but chloro-substituted derivatives (e.g., ) likely have higher boiling points due to increased polarity.

Stability and Handling

- Chlorinated analogs () require careful storage due to reactivity, whereas the target compound’s aliphatic groups likely enhance stability.

- Cyclohexyl or cyclopentyl derivatives () may exhibit superior shelf life compared to unsaturated analogs like Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (), where double bonds pose oxidation risks.

Biological Activity

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate (MEDOC) is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and implications in various fields including medicinal chemistry, toxicology, and pharmacology.

Chemical Structure and Properties

MEDOC features an oxirane (epoxide) ring and a carboxylate group, which contribute to its reactivity. The compound's molecular formula is , and it has a molecular weight of approximately 172.224 g/mol. The presence of the oxirane ring makes it susceptible to various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of MEDOC is primarily attributed to its oxirane ring, which can undergo ring-opening reactions. This reactivity allows MEDOC to interact with biological molecules, potentially leading to various effects on cellular pathways. The ester functional group may also play a role in its interactions with enzymes involved in drug metabolism and detoxification .

Cytotoxicity and Genotoxicity

A comprehensive assessment of MEDOC's safety profile is essential for its potential applications. Preliminary studies indicate that compounds with similar structures do not exhibit significant genotoxicity or mutagenicity in standard assays such as the Ames test . However, further studies are necessary to confirm these findings for MEDOC specifically.

Enzyme Interaction

MEDOC may interact with key metabolic enzymes such as carboxylesterases, which are involved in the hydrolysis of esters. For example, liver carboxylesterase 1 (CES1) plays a critical role in detoxifying xenobiotics and activating prodrugs. Understanding the interaction between MEDOC and CES1 could provide insights into its metabolic pathways and potential therapeutic applications .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various oxirane derivatives against Staphylococcus aureus and Escherichia coli. While MEDOC was not directly tested, related compounds showed significant inhibition zones, indicating potential effectiveness against these pathogens.

| Compound | Inhibition Zone (mm) |

|---|---|

| Ethyl 3-methyl-oxirane-2-carboxylate | 15 |

| Methyl 2-ethyl-3-methyloxirane-2-carboxylate | 18 |

Study 2: Toxicological Assessment

Another research effort focused on assessing the safety profile of similar compounds using the micronucleus test for genotoxicity. Results indicated no significant increase in micronuclei formation at concentrations up to cytotoxic levels.

| Concentration (μg/mL) | Micronuclei Count |

|---|---|

| 125 | 0 |

| 250 | 0 |

Q & A

Q. What are the common synthetic routes for Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate, and how do reaction conditions influence yield?

Synthesis typically involves epoxidation of α,β-unsaturated esters or diazoacetate cyclization. For example:

- Diazoacetate method : Reacting ethyl diazoacetate with substituted aldehydes in the presence of Rh or Cu catalysts (e.g., Rh₂(OAc)₄) under mild conditions (25–40°C, dichloromethane solvent) achieves cyclization to form the oxirane ring .

- Epoxidation : Using m-chloroperbenzoic acid (mCPBA) as an oxidizing agent in non-polar solvents (e.g., toluene) at 0–5°C minimizes side reactions .

Q. Key factors affecting yield :

| Parameter | Impact |

|---|---|

| Catalyst type | Rh catalysts offer higher enantioselectivity (up to 85% ee) compared to Cu |

| Temperature | Elevated temps (>50°C) promote ring-opening side reactions |

| Solvent polarity | Polar solvents (e.g., DCM) stabilize intermediates but may reduce stereocontrol |

Q. How is the stereochemistry and crystal structure of this compound resolved?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize steric strain in the oxirane ring .

- NMR analysis : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm, while oxirane protons appear as doublets (δ 3.1–3.3 ppm) .

Q. Common challenges :

- Disordered crystal packing due to bulky substituents (e.g., ethyl groups) may require TWIN refinement in SHELXL .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) influence reactivity and biological activity?

Comparative studies with analogs reveal:

| Compound | Reactivity (Epoxide Ring Opening) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| This compound | Slower (steric hindrance) | 50 |

| Methyl 3,3-dimethyloxirane-2-carboxylate | Faster (lower steric bulk) | 75 |

| Ethyl 2-methyl-3-(p-tolyl) analog | Moderate (electronic effects) | 30 |

Q. Methodological insight :

- Steric parameters (e.g., A-value calculations) and Hammett constants predict reactivity trends .

Q. How can researchers resolve contradictions in reported biological data (e.g., neuroprotective vs. cytotoxic effects)?

Contradictions often arise from assay conditions or impurity profiles:

- Case study : A 2023 study reported 30% neuroprotective activity, while a 2024 study observed cytotoxicity at similar concentrations.

- Root cause : Impurities (<95% purity) in the latter study included trace aldehydes that react with cellular thiols .

- Solution : Use HPLC (≥99% purity) and include ROS scavengers (e.g., NAC) in assays to isolate compound-specific effects .

Q. Validation workflow :

Purity analysis (HPLC-MS)

Dose-response curves (IC₅₀ vs. EC₅₀)

Mechanistic studies (e.g., ROS quantification)

Q. What computational methods are effective for predicting the regioselectivity of nucleophilic ring-opening reactions?

- DFT calculations : Gaussian or ORCA software models transition states. For example, nucleophilic attack at the less-substituted carbon is favored (ΔG‡ ≈ 15–20 kcal/mol) due to reduced steric strain .

- Molecular docking : AutoDock Vina predicts interactions with enzymes (e.g., epoxide hydrolases), guiding inhibitor design .

Q. Limitations :

- Solvent effects (implicit vs. explicit models) may skew predictions .

Q. How can researchers optimize enantioselective synthesis for this compound?

- Chiral catalysts : Jacobsen’s Co-salen complexes achieve >90% ee in epoxidation but require low temps (−20°C) .

- Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .

Q. Trade-offs :

| Method | ee (%) | Yield (%) |

|---|---|---|

| Co-salen | 92 | 60 |

| Enzymatic | 85 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.